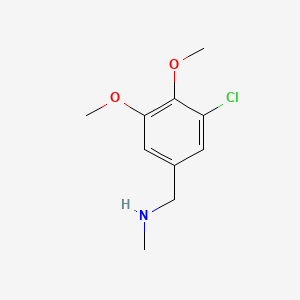![molecular formula C15H19NO2S2 B2975276 (2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351649-37-0](/img/structure/B2975276.png)
(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methylthio group attached to a phenyl ring, and a spirocyclic system containing an oxa (oxygen) and a thia (sulfur) atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are characterized by two rings sharing a single atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For example, the methylthio group might be susceptible to oxidation, and the spirocyclic system might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxa and thia atoms might enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antiviral Activity
Spirothiazolidinone derivatives, including compounds related to (2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, have been synthesized and evaluated for antiviral activity. Some of these compounds exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Analgesic Activity
Spirothiazolidinone derivatives, structurally related to the compound , have shown significant analgesic activity in various assays. This suggests that the compound's 2-amino-1,3-thiazine ring system might be associated with analgesic properties (Cohen et al., 1978).
Crystal Structure Analysis
The crystal structures of derivatives of the compound have been studied, revealing insights into their molecular dimensions and intermolecular hydrogen bonds. This information is crucial for understanding the compound's interactions at the molecular level (Parvez et al., 1997).
Synthesis and Design for Antiviral Agents
Further studies have focused on the design and synthesis of spirothiazolidinone-based inhibitors of influenza virus membrane fusion process, highlighting the compound's relevance in antiviral drug development (Apaydın et al., 2021).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and evaluated for antimicrobial activity. Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones showed good antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Hussein et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S2/c1-19-13-5-3-2-4-12(13)14(17)16-8-6-15(7-9-16)18-10-11-20-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNORQNXUBINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

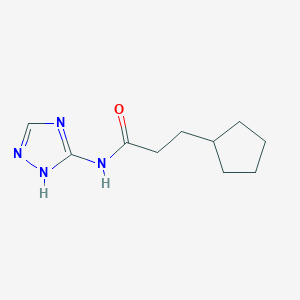
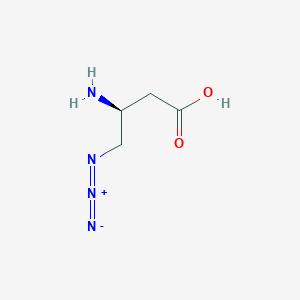
![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)
![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)
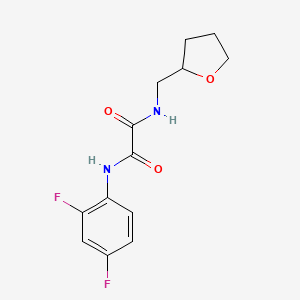
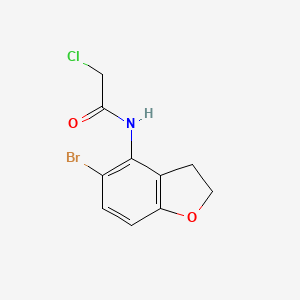
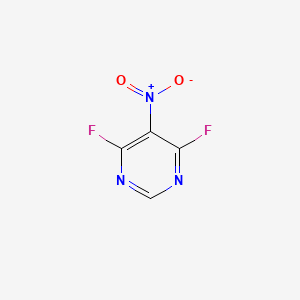
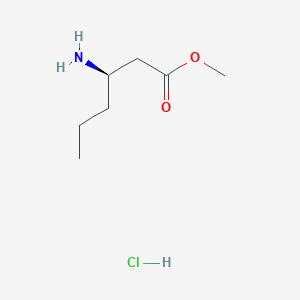
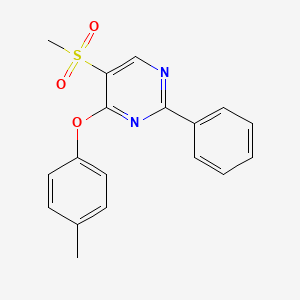
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)


